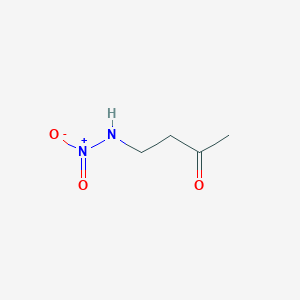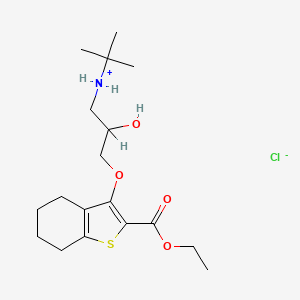
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride is a synthetic organic compound. It belongs to the class of benzo(b)thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)thiophene derivatives typically involves multi-step organic reactions. Common starting materials include thiophene and its derivatives. The synthetic route may involve:
Formation of the benzo(b)thiophene core: This can be achieved through cyclization reactions.
Functionalization of the core: Introduction of various functional groups at specific positions on the benzo(b)thiophene ring.
Esterification: Conversion of carboxylic acid to its ethyl ester.
Formation of the hydrochloride salt: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Benzo(b)thiophene derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo(b)thiophene derivatives involves interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
Benzothiophene: Lacks the additional functional groups present in benzo(b)thiophene derivatives.
Benzo(b)furan: An oxygen-containing analog of benzo(b)thiophene.
Uniqueness
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, ethyl ester, hydrochloride is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
85462-80-2 |
|---|---|
Molecular Formula |
C18H30ClNO4S |
Molecular Weight |
392.0 g/mol |
IUPAC Name |
tert-butyl-[3-[(2-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)oxy]-2-hydroxypropyl]azanium;chloride |
InChI |
InChI=1S/C18H29NO4S.ClH/c1-5-22-17(21)16-15(13-8-6-7-9-14(13)24-16)23-11-12(20)10-19-18(2,3)4;/h12,19-20H,5-11H2,1-4H3;1H |
InChI Key |
VUYCWLUWQBWZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCC2)OCC(C[NH2+]C(C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
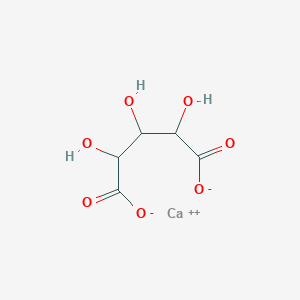
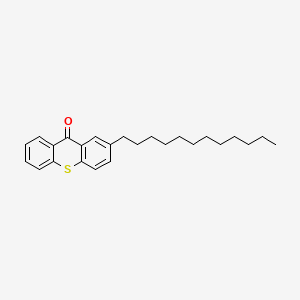
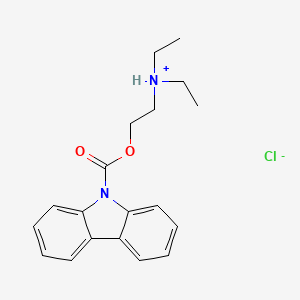
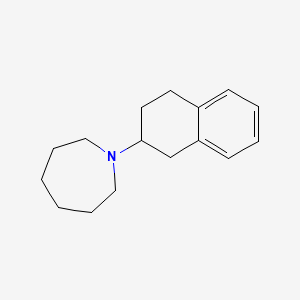
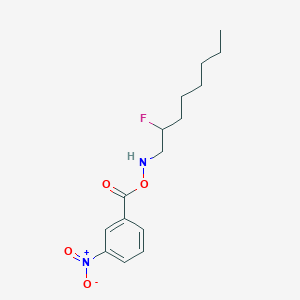
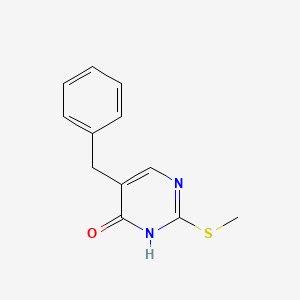
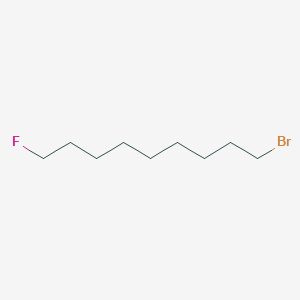
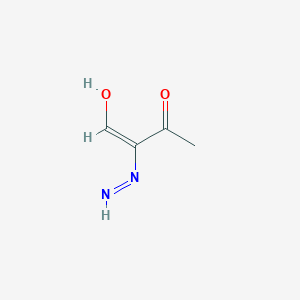
![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
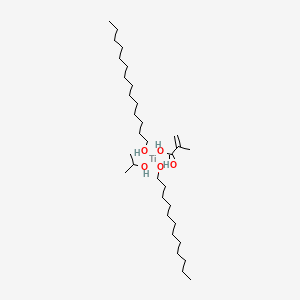
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
